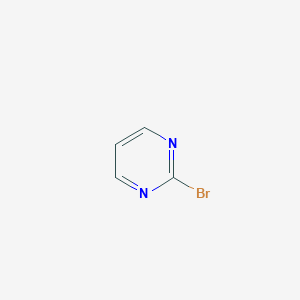

2-Bromopyrimidine

Descripción

Significance and Role of Halogenated Pyrimidines in Contemporary Synthesis

Halogenated pyrimidines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. chemimpex.comnih.gov The pyrimidine (B1678525) ring is a fundamental component of nucleobases such as cytosine, thymine, and uracil, making it a crucial scaffold in numerous biological processes. nih.govwikipedia.org The introduction of a halogen atom onto the pyrimidine core dramatically alters its electronic properties and reactivity, rendering it a versatile building block for the synthesis of more complex molecules. acs.org

The presence of a halogen, such as bromine, at the 2-position of the pyrimidine ring enhances its susceptibility to nucleophilic substitution and provides a reactive handle for various palladium-catalyzed cross-coupling reactions. chemimpex.comgoogle.com This reactivity is pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in modern organic synthesis. google.com Consequently, halogenated pyrimidines, including 2-bromopyrimidine, serve as key intermediates in the preparation of a wide array of functionalized pyrimidine derivatives with diverse biological activities, including antiviral and anticancer properties. chemimpex.com Their utility also extends to the development of herbicides, fungicides, and specialized polymers. chemimpex.com

The ability of halogens to modulate the biological activity of the pyrimidine scaffold has been a subject of extensive research. For instance, halogenated pyrrolo[3,2-d]pyrimidines have been investigated for their antiproliferative activities against various cancer cell lines. nih.gov The position and nature of the halogen can significantly influence the compound's therapeutic potential. nih.gov This underscores the importance of halogenated pyrimidines as privileged scaffolds in drug discovery and development.

Historical Context of this compound Research and Development

The synthesis of this compound has been a topic of interest for several decades, with early methods focusing on the diazotization of 2-aminopyrimidine (B69317). One of the foundational methods involves the reaction of 2-aminopyrimidine with hydrobromic acid and bromine to form a perbromide salt, which is then diazotized with sodium nitrite (B80452). google.com Subsequent neutralization leads to the formation of this compound. google.com This approach provided a convenient route to this important starting material, paving the way for the synthesis of other 2-substituted pyrimidines. chemicalbook.com

Over the years, refinements and alternative synthetic routes have been developed to improve yield, safety, and scalability. For example, a process was developed involving the reaction of 2-aminopyridine (B139424) with hydrogen bromide and bromine, followed by diazotization. google.com Another notable advancement was the development of a method for preparing 2-bromo-substituted pyrimidines by reacting 2-chloro-substituted pyrimidines with hydrogen bromide dissolved in an acid, such as glacial acetic acid. google.com This method offers high yields and clean reaction profiles, sometimes allowing the product to be used in subsequent steps without extensive purification. google.com

The availability of this compound has been crucial for its exploration in various chemical transformations. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions, has been extensively documented. These reactions have become indispensable tools for the construction of complex molecular architectures, and the reactivity of this compound has made it a valuable substrate in these transformations. google.comnih.govscirp.orgchempedia.info The continuous development of new synthetic methods and applications underscores the enduring importance of this compound in organic chemistry.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound in the context of advanced organic chemistry. The primary objectives are to:

Detail the fundamental physical and chemical properties of this compound.

Elucidate the principal synthetic methodologies for its preparation.

Explore its diverse applications as a substrate in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Examine its reactivity in other significant transformations such as nucleophilic aromatic substitution and metal-halogen exchange reactions.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H3BrN2 | nih.gov |

| Molecular Weight | 158.98 g/mol | nih.gov |

| CAS Number | 4595-60-2 | nih.gov |

| Melting Point | 55-57 °C | sigmaaldrich.com |

| Boiling Point | 64 °C at 1.5 mmHg | chemimpex.com |

| Appearance | White to orange to green powder to crystal | chemimpex.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFIHORVILKHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063532 | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4595-60-2 | |

| Record name | 2-Bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromopyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromopyrimidine

Modern Approaches to 2-Bromopyrimidine Synthesis

Several refined and widely utilized methods exist for the synthesis of this compound, each offering distinct advantages and limitations.

Optimized Diazotization and Bromination of 2-Aminopyrimidine (B69317)

One of the prevalent methods for synthesizing this compound involves the diazotization of 2-aminopyrimidine followed by bromination. This approach, sometimes referred to as a variation of the Sandmeyer reaction, typically utilizes sodium nitrite (B80452) and hydrobromic acid in the presence of bromine. The reaction is often conducted at low temperatures to control the highly reactive intermediates and minimize side product formation.

A typical procedure involves adding 2-aminopyrimidine to a cooled solution of hydrobromic acid. Liquid bromine is then added dropwise while maintaining a low temperature, followed by the slow addition of an aqueous solution of sodium nitrite. orgsyn.orggoogle.com Careful control of temperature, typically below 0°C, is crucial for achieving high yields and purity. google.combenchchem.com The reaction mixture may thicken due to the formation of intermediates. orgsyn.org After the addition is complete and the mixture has been stirred, the product is typically isolated by extraction and distillation. orgsyn.orggoogle.com Reported yields for this method can be high, often exceeding 90%. google.com

Halogen Exchange Reactions from 2-Chloropyrimidine (B141910)

Another significant route to this compound is through the halogen exchange reaction, utilizing 2-chloropyrimidine as the starting material. This method involves the reaction of 2-chloropyrimidine with a source of bromide ions, typically hydrogen bromide, in an appropriate solvent. google.combenchchem.com While this method requires the prior synthesis or availability of 2-chloropyrimidine, it can offer advantages in terms of operational simplicity and ease of separation compared to some other methods. google.com

Studies have explored the reaction of 2-chloropyrimidine with hydrogen bromide gas in organic solvents such as acetic acid at elevated temperatures. researchgate.net For instance, refluxing 2-chloropyrimidine with phosphorus tribromide has been reported to yield this compound. thieme-connect.de Another approach involves stirring 2-chloropyrimidine in a solution of hydrogen bromide in glacial acetic acid, followed by heating. google.com This method has been shown to provide 2-bromo-substituted pyrimidines in good to high yields and can be performed without requiring highly toxic reagents or significant cooling. google.com

Table 1: Examples of Halogen Exchange Reactions for this compound Synthesis

| Starting Material | Brominating Agent | Solvent | Conditions | Reported Yield | Reference |

| 2-Chloropyrimidine | PBr₃ | Not specified | Reflux, 2 h | 52% | thieme-connect.de |

| 2-Chloropyrimidine | HBr gas | Acetic acid | 110-120°C, 10 h | 81.4% | researchgate.net |

| 5-Propyl-2-chloropyrimidine | HBr in glacial acetic acid | Glacial acetic acid | 30°C then reflux, 90 min + 15 min | Excellent | google.com |

Direct Bromination of Pyrimidine (B1678525) and its Derivatives

Direct bromination of the pyrimidine ring can also lead to brominated products, although achieving selective bromination at the 2-position of unsubstituted pyrimidine can be challenging due to the deactivated nature of the ring towards electrophilic substitution. Direct bromination often leads to substitution at the 5-position, particularly in activated pyrimidines. nih.govpublish.csiro.aupublish.csiro.au

Methods for direct bromination of pyrimidine typically involve reacting pyrimidine or its derivatives with brominating agents such as elemental bromine or N-bromosuccinimide (NBS) under various conditions. nih.govpublish.csiro.au High temperatures or the presence of catalysts may be required to facilitate the reaction. google.comgoogle.com For example, reacting pyrimidine hydrochloride with bromine at elevated temperatures in an inert organic solvent has been reported to yield 5-bromopyrimidine. google.com While direct bromination of pyrimidine itself may not be the primary route to this compound, modified pyrimidine derivatives with activating groups or specific reaction conditions can favor substitution at different positions. Research into the bromination of pyrimidine derivatives continues to explore regioselectivity and efficiency. publish.csiro.authieme-connect.comnih.gov

Emerging Synthetic Strategies for this compound

Novel synthetic methodologies are being developed to address the limitations of traditional routes, focusing on sustainability, efficiency, and scalability.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. This includes exploring alternative, less toxic reagents, optimizing reaction conditions to minimize waste, and utilizing more environmentally friendly solvents or solvent-free approaches.

Research in this area might focus on developing catalytic methods that operate under milder conditions, or employing solid-supported reagents to simplify purification and reduce solvent usage. While specific detailed research findings on the "green" synthesis of this compound are not extensively detailed in the provided search results, the broader trend in chemical synthesis is towards incorporating these principles. The development of more efficient and cleaner synthetic routes aligns with the goals of sustainable chemistry.

Continuous Flow Synthesis Techniques for Scalability

Continuous flow synthesis offers a promising approach for the scalable production of chemicals, including this compound. In a continuous flow system, reactants are pumped through a heated or cooled reactor coil or channel, allowing for precise control over reaction parameters such as temperature, reaction time, and mixing. This can lead to improved reaction efficiency, safety, and reproducibility compared to traditional batch processes. researchgate.net

While the provided search results mention continuous flow synthesis in the context of related compounds like 2-bromopyridine (B144113) and the metalation of pyrimidines, the principles are applicable to this compound synthesis. thieme-connect.deasynt.comcore.ac.ukresearchgate.net Continuous flow platforms are well-suited for reactions involving hazardous or unstable intermediates, which could be relevant to the diazotization chemistry involved in some this compound syntheses. researchgate.net Implementing continuous flow for this compound synthesis could potentially lead to higher throughput, reduced reactor size, and enhanced safety, facilitating large-scale production. researchgate.net

Table 2: Potential Advantages of Continuous Flow Synthesis

| Advantage | Description |

| Improved Control | Precise regulation of temperature, time, and mixing. |

| Enhanced Safety | Handling of hazardous intermediates in a contained environment. |

| Increased Efficiency | Faster reaction times and higher yields possible. |

| Scalability | Easier transition from laboratory to industrial scale. |

| Reduced Waste | Optimized reactions can lead to less byproduct formation. |

Mechanistic Investigations of this compound Reactivity

This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. chemimpex.com Its reactivity is primarily governed by the presence of the bromine atom on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic attack and participation in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated aromatic and heteroaromatic compounds. Pyrimidines, being electron-deficient heterocycles due to the presence of two nitrogen atoms, readily undergo SNAr reactions, especially at the C-2, C-4, and C-6 positions. This compound, with the bromine substituent at the C-2 position, is a common substrate for such transformations. plu.mx

The general mechanism for SNAr reactions involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a transient Meisenheimer complex (also known as a σ-complex). This intermediate then undergoes elimination of a leaving group to restore aromaticity and yield the substituted product. acs.org

Mechanism of Amidation Reactions (e.g., with Sodium Amide)

Amidation reactions of this compound involve the reaction with an amide nucleophile, such as sodium amide (NaNH2). nih.gov Sodium amide is a strong base and a potent nucleophile. nih.govkiddle.co The reaction typically proceeds via an SNAr mechanism.

The mechanism begins with the nucleophilic attack of the amide anion (NH2-) on the C-2 carbon of this compound, which is activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring. This attack leads to the formation of a Meisenheimer complex, where the negative charge is delocalized onto the nitrogen atoms and the C-4 and C-6 carbons of the pyrimidine ring. Subsequently, the bromide ion (Br-) is eliminated from the Meisenheimer complex, restoring aromaticity and yielding the 2-aminopyrimidine product.

While the classical SNAr mechanism involves a stepwise addition-elimination process via the Meisenheimer complex, some studies suggest that certain SNAr reactions, particularly with strong nucleophiles and good leaving groups, might exhibit characteristics of a concerted mechanism or a transition state with significant bond-forming and bond-breaking occurring simultaneously. acs.org However, for amidation with a strong nucleophile like sodium amide, the formation and breakdown of the Meisenheimer complex is generally considered the prevailing pathway.

Influence of Substituents on Reaction Kinetics and Regioselectivity

The presence and nature of other substituents on the pyrimidine ring can significantly influence the kinetics and regioselectivity of SNAr reactions of this compound. Electron-withdrawing groups (EWGs) on the pyrimidine ring generally enhance the rate of SNAr reactions by increasing the electron deficiency of the ring, thereby facilitating the nucleophilic attack and stabilizing the Meisenheimer complex. acs.org The position of the substituent relative to the leaving group and the site of nucleophilic attack is crucial. EWGs at the ortho or para positions to the leaving group typically have a more pronounced activating effect.

Regioselectivity in SNAr reactions of substituted pyrimidines can be complex. While the C-2 position in 2-halopyrimidines is often reactive, the presence of other halogens or activating groups at different positions (e.g., C-4 or C-6) can lead to competing reaction pathways and mixtures of products. wuxiapptec.com Computational studies and experimental data are often employed to understand and predict the regioselectivity based on electronic and steric effects of the substituents. wuxiapptec.comresearchgate.net For instance, in some dichloropyrimidines, the regioselectivity can be highly sensitive to the electronic and steric nature of substituents at other positions on the ring. wuxiapptec.com

Role of Leaving Group Ability of Bromine

In SNAr reactions, the leaving group ability is an important factor influencing the reaction rate. A good leaving group is typically a weak base, as it can better accommodate the negative charge upon departure. Halides are common leaving groups in SNAr reactions. The leaving group ability among halogens generally follows the trend I- > Br- > Cl- > F- in some systems, correlating with their polarizability and the stability of the resulting anion. sci-hub.se

For this compound, the bromine atom serves as the leaving group. Its ability to depart as a bromide ion is influenced by the electron-deficient nature of the pyrimidine ring, which helps to stabilize the developing negative charge in the transition state and the Meisenheimer complex. The relative reactivity of this compound compared to other 2-halopyrimidines in SNAr reactions with certain nucleophiles can provide insights into the role of bromine as a leaving group in this specific heterocyclic system. sci-hub.se Studies on related halopyridines have shown that the leaving group ability of halogens can influence the rate-determining step of the SNAr mechanism depending on the nature of the nucleophile. sci-hub.se

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl and heteroaryl halides, including this compound, are common electrophilic partners in these reactions. Palladium catalysts are frequently employed due to their versatility and efficiency in facilitating the catalytic cycle. americanelements.comnih.govwikipedia.orgrsc.org

The general mechanism of many palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition of the aryl halide to the palladium catalyst, transmetalation where a coupling partner transfers a group to the palladium center, and reductive elimination to form the new bond and regenerate the catalyst.

Suzuki-Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for forming carbon-carbon bonds between an aryl or heteroaryl halide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. nih.govamericanelements.combmrb.iofishersci.cachemspider.com this compound is a common substrate in Suzuki-Miyaura coupling reactions for the synthesis of various substituted pyrimidines. fishersci.ie

The catalytic cycle for the Suzuki-Miyaura coupling of this compound typically involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organoboron coupling partner (e.g., a boronic acid) reacts with a base to form a boronate species, which then transfers the organic group to the palladium(II) center. This step often involves the coordination of the boronate to palladium and the release of a halide and a boronic acid derivative.

Reductive Elimination: The organic groups on the palladium(II) center undergo reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, completing the cycle.

The efficiency and success of the Suzuki-Miyaura coupling of this compound are influenced by factors such as the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. Various palladium sources, including Pd(0) and Pd(II) precursors, can be used, often in combination with phosphine (B1218219) ligands that can influence the catalyst's activity and stability. nih.govnih.govresearchgate.netresearchgate.netguidetopharmacology.org

Goldberg C-N Cross-Coupling Reactions

The Goldberg reaction, also known as the Ullmann-type C-N coupling or Chan-Lam coupling variant, is a copper-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl or heteroaryl halides and amines or amides. While traditionally involving stoichiometric copper, modern variants often employ catalytic amounts of copper, sometimes in combination with ligands. nih.govuni.lunih.govwikipedia.orgeasychem.org this compound can participate in Goldberg-type C-N cross-coupling reactions to synthesize amino-substituted pyrimidines.

The mechanism of copper-catalyzed C-N coupling reactions can vary depending on the specific conditions, but a common pathway involves:

Formation of a Copper-Amide/Amine Species: The amine or amide nucleophile reacts with the copper catalyst to form a copper-nitrogen bond.

Oxidative Addition (or a Concerted Mechanism): The copper species then reacts with the aryl or heteroaryl halide (this compound). This step can involve oxidative addition of the C-Br bond to copper, or it might proceed through a concerted mechanism where the C-N bond formation and C-Br bond cleavage occur in a single step.

Reductive Elimination: The copper intermediate undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the copper catalyst.

Ligands and additives, such as diamines or amino acids, are often used in Goldberg-type couplings to improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the transmetalation step. The choice of base and solvent is also critical for the success of these reactions.

While the provided search results specifically mention Goldberg C-N cross-coupling in the context of the outline, detailed mechanistic studies specifically on the Goldberg coupling of this compound were not extensively detailed in the snippets. However, the general principles of copper-catalyzed C-N coupling reactions of aryl and heteroaryl halides are applicable.

Mechanistic Investigations of 2 Bromopyrimidine Reactivity

Transition Metal-Catalyzed Cross-Coupling Reactions

Ullmann-Type Reactions and Homocoupling

Ullmann-type reactions, traditionally copper-catalyzed coupling reactions of aryl halides, have been applied to the functionalization of heteroaryl halides, including 2-bromopyrimidine. These reactions typically involve the formation of C- heteroatom bonds (such as C-N, C-O, C-S) or C-C bonds.

One notable application of Ullmann-type chemistry involving this compound is in C-N cross-coupling reactions. For instance, this compound has been demonstrated as a coupling partner in the CuCl-catalyzed Ullmann-type C-N cross-coupling with carbazoles. acs.org This reaction allows for the synthesis of N-heteroarylcarbazole derivatives, where the pyrimidine (B1678525) moiety is introduced onto the carbazole (B46965) nitrogen. The reaction conditions often involve a copper(I) catalyst, a ligand (such as 1-methyl-1H-imidazole), and a base (like t-BuOLi) in a suitable solvent (e.g., toluene). acs.org This methodology has proven effective for synthesizing various N-heteroarylcarbazole derivatives in good to excellent yields under relatively mild conditions. acs.org

Homocoupling, a variation of Ullmann-type chemistry, involves the coupling of two molecules of the same aryl or heteroaryl halide to form a symmetrical biaryl or biheteroaryl product. While much of the literature on the homocoupling of brominated heterocycles focuses on 2-bromopyridine (B144113) nih.govnih.govrsc.orgacs.orgresearchgate.netmdpi.com, the principle of Ullmann homocoupling is applicable to aryl and heteroaryl halides generally mdpi.com. Electrochemical methods catalyzed by nickel complexes have been reported for the homocoupling of 2-bromopyridine, yielding 2,2'-bipyridine. nih.govnih.govacs.orgresearchgate.net These reactions often utilize a sacrificial anode (like zinc or iron) in solvents such as DMF or acetonitrile. nih.govnih.govacs.org While specific detailed studies on the homocoupling of this compound were less prominent in the search results, the general reactivity patterns of aryl and heteroaryl bromides in Ullmann-type homocoupling suggest that this compound could undergo similar transformations under appropriate conditions, potentially catalyzed by copper or palladium species. mdpi.com

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling reaction is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for constructing sp2-sp carbon-carbon bonds. scirp.orgnih.gov While many reported examples focus on aryl halides and other heteroaryl halides like 2-bromopyridine scirp.orgnih.govresearchgate.netscirp.orgscispace.com, the reactivity of this compound in Sonogashira coupling aligns with its nature as a heteroaryl halide.

Sonogashira coupling typically employs a palladium catalyst, a copper co-catalyst, a ligand (such as triphenylphosphine), and a base (often an amine) in a suitable solvent. scirp.orgscirp.org The reaction conditions can be optimized based on the specific substrates and catalysts used. For example, palladium acetate (B1210297) or palladium trifluoroacetate, in combination with triphenylphosphine (B44618) and copper(I) iodide, have been used for the Sonogashira coupling of heteroaryl bromides. scirp.orgscirp.org The reaction is generally performed under inert atmosphere and can be influenced by factors such as catalyst loading, base, solvent, and temperature. scirp.orgscirp.org The Sonogashira reaction provides a powerful tool for incorporating alkyne functionalities at the C-2 position of the pyrimidine ring, enabling further synthetic elaborations.

Beyond Sonogashira coupling, this compound participates in other significant palladium-catalyzed C-C bond formation reactions. Suzuki coupling, which involves the coupling of an aryl or heteroaryl halide with an organoboronic acid or ester, is a powerful method for constructing biaryl and heteroaryl-aryl linkages. google.com 2-Bromo-substituted pyrimidines are considered suitable reactants for palladium-catalyzed cross-coupling reactions like the Suzuki type, which are valuable for building molecules containing a pyrimidine moiety. google.com Although 2-chloro-substituted pyrimidines are more readily available, 2-bromo and 2-iodo analogues are often more reactive in these cross-coupling processes. google.com

Another reported C-C bond formation involving this compound is microwave-assisted aminocarbonylation at the C-2 position. fishersci.ie This reaction, catalyzed by palladium and molybdenum hexacarbonyl, allows for the introduction of a carbonyl group and an amine functionality, further expanding the synthetic utility of this compound. fishersci.ie

Other Significant Reaction Pathways

Formation of Pyridones from 2-Bromopyridines

Note: This section specifically addresses the formation of pyridones from 2-bromopyridines as requested by the outline, although the main subject of the article is this compound. The reactivity described here pertains to 2-bromopyridine, a related but distinct heterocyclic system.

The formation of 2-pyridones from 2-bromopyridines is a known transformation in heterocyclic chemistry. Methodologies have been developed for the synthesis of 2-pyridones from 2-bromopyridines, often involving transition metal catalysis. For example, a ruthenium(II)-mediated domino reaction has been reported for the synthesis of heteroarylated 2-pyridones starting from 2-bromopyridines. mdpi.comdntb.gov.uanih.govresearchgate.net This process can involve a sequence of steps including oxygen incorporation, C-N bond formation (similar to a Buchwald-Hartwig type reaction), and C-H bond activation. mdpi.comdntb.gov.uanih.gov

The reaction conditions for the formation of pyridones from 2-bromopyridines can vary depending on the specific method. A Ru(II)-KOPiv-Na₂CO₃ catalytic system in a suitable solvent has been shown to be effective. mdpi.comdntb.gov.ua The electronic nature of substituents on the 2-bromopyridine can influence the reaction outcome, with electron-withdrawing groups sometimes favoring the reaction. mdpi.com Mechanistic studies suggest complex pathways involving multiple bond formations and activations. mdpi.comdntb.gov.uanih.gov

Another approach to forming 2-pyridone involves the reaction of pyridine (B92270) N-oxide with acetic anhydride, followed by hydrolysis. journals.co.za While this method does not directly utilize 2-bromopyridine as a starting material, related reactions involving nucleophilic attack on 2-substituted pyridines have been discussed in the context of pyridone formation. journals.co.za

Reactions with Organometallic Reagents

Organometallic reagents, such as organolithium compounds and Grignard reagents, are highly reactive species that can participate in various transformations with aryl and heteroaryl halides like this compound. These reactions often involve halogen-metal exchange or direct nucleophilic attack.

A common reaction of 2-haloheterocycles with organolithium reagents is halogen-metal exchange, which generates a lithiated species. For instance, 2-bromopyridine reacts with butyllithium (B86547) to form 2-lithiopyridine, a versatile intermediate for further functionalization. wikiwand.commultichemexports.com This lithiated species can then react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the C-2 position.

While specific detailed examples of this compound reacting with organometallic reagents were not extensively highlighted in the search results, its structural similarity to 2-bromopyridine suggests analogous reactivity. Treatment of this compound with an organolithium reagent could potentially lead to the formation of 2-lithiopyrimidine via lithium-halogen exchange. This lithiated pyrimidine intermediate would then be a valuable synthon for reactions with a range of electrophiles, including carbonyl compounds, nitriles, and alkyl halides, providing access to diverse 2-substituted pyrimidine derivatives.

The use of Grignard reagents with aryl and heteroaryl halides is also a well-established method for forming carbon-carbon bonds through Kumada coupling or by reaction with electrophiles after Grignard reagent formation. The reaction of this compound with a Grignard reagent could similarly lead to the formation of a pyrimidine Grignard reagent, which could then participate in subsequent reactions.

Advanced Applications in Medicinal Chemistry and Drug Discovery

2-Bromopyrimidine as a Core Scaffold for Bioactive Compounds

The this compound scaffold is widely utilized in the design and synthesis of novel therapeutic agents across various disease areas. chemimpex.comnordmann.global Its reactivity, particularly in nucleophilic substitution reactions involving the bromine atom, allows for the introduction of diverse functional groups, thereby expanding the chemical space for drug discovery. chemimpex.com

Synthesis of Novel Therapeutic Agents

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting viral infections and cancer therapies. chemimpex.comfengchengroup.com The strategic incorporation of the this compound moiety into larger molecular structures facilitates the creation of complex heterocyclic compounds with tailored biological activities. For instance, it can be used in cross-coupling reactions, such as with boronic acids, to synthesize more complex molecules. fishersci.ca

Pyrimidine (B1678525) Scaffold in CNS Drug Discovery

The pyrimidine scaffold, including derivatives like this compound, has garnered significant attention in the discovery of central nervous system (CNS)-active agents. mdpi.comeurekaselect.comnih.gov Pyrimidine-containing compounds have been successfully designed as potent CNS agents, with research exploring their efficacy against various neurological disorders in animal models. eurekaselect.comnih.gov These compounds have shown activity as agonists or antagonists for various receptors, including serotonin, adenosine, cannabinoid, and acetylcholine (B1216132) receptors, and have also been investigated as anticonvulsant agents and molecular imaging agents for the CNS. eurekaselect.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how structural modifications to a compound affect its biological activity. For this compound derivatives, SAR studies often focus on the impact of substitutions at different positions of the pyrimidine ring and the nature of the groups introduced through reactions involving the bromine atom. Current time information in Bangalore, IN.nih.gov These studies help in identifying key structural features responsible for desired activity and optimizing the potency and selectivity of lead compounds. While specific detailed SAR data for this compound derivatives across various targets were not extensively detailed in the search results, the general principle of modifying the pyrimidine core and its substituents to influence biological activity is well-established for pyrimidine-based compounds. nih.gov For example, studies on other related scaffolds, such as 2-aryl-2-(pyridin-2-yl)acetamides derived using 2-bromopyridine (B144113), have demonstrated clear SAR trends related to substituents on the aromatic ring. researchgate.net

Prodrug Design and Delivery Systems Based on this compound

The concept of prodrug design involves chemically modifying a drug molecule to improve its physicochemical, biopharmaceutical, or pharmacokinetic properties. srmist.edu.inslideshare.netcore.ac.uk While direct examples of prodrugs specifically based on this compound as the promoiety were not prominently found in the search results, the pyrimidine core itself can be incorporated into prodrug strategies. benchchem.com The reactivity of the bromine atom in this compound could potentially be exploited to attach promoieties through labile linkages that are cleaved in vivo to release an active drug or a pyrimidine-containing active metabolite. This approach could be explored to enhance properties such as solubility, membrane permeability, or targeted delivery. srmist.edu.inslideshare.net

Development of this compound-Based Probes for Biological Systems

This compound can be utilized in the design of probes for biological systems. chemimpex.com Fluorescent probes, for instance, are valuable tools for visualizing cellular processes with high specificity. chemimpex.com By incorporating the this compound moiety into fluorescent molecules or other types of probes, researchers can leverage its reactivity for conjugation to biomolecules or for introducing the pyrimidine ring into a probe structure. While specific examples of this compound-based biological probes were not detailed, the general application of pyrimidine derivatives as components of such probes is consistent with their use in biochemical research and material science. chemimpex.com

Applications in Materials Science and Advanced Functional Materials

2-Bromopyrimidine in Ligand Synthesis for Coordination Chemistry

The compound acts as a ligand or a precursor for synthesizing ligands for transition metal complexes, which are essential for catalysis and material synthesis benchchem.com. The presence of nitrogen atoms in the pyrimidine (B1678525) ring allows for coordination with metal centers.

This compound and its derivatives can be incorporated into ligand structures that coordinate with transition metals such as copper(II), zinc(II), manganese(II), cobalt(II), silver(I), palladium(II), and ruthenium(II) benchchem.comrsc.orgscholarexpress.net. The synthesis of such complexes often involves reactions between the bromopyrimidine-containing ligand and a metal salt rsc.orgscholarexpress.net. For instance, a chelating ligand, N-(2-pyridyl)-naphtho[1,2-c]pyrazole, synthesized through arylation with 2-bromopyridine (B144113) (a related compound), has been shown to form mononuclear complexes with Cu²⁺ and Zn²⁺ rsc.orgrsc.org. Another study reported the preparation of mononuclear complexes of a tetradentate ligand derived from 2-amino-5-bromopyridine (B118841) with various metal ions scholarexpress.net.

The coordination geometry around the metal center is influenced by the ligand structure. For example, tetrahedral geometry was proposed for an Ag(I) complex, square planar for a Pd(II) complex, and octahedral geometry for complexes with Mn(II), Co(II), and Zn(II) using a ligand derived from 2-amino-5-bromopyridine scholarexpress.net. The stability of these complexes has also been studied scholarexpress.net.

Transition metal complexes incorporating ligands derived from this compound can serve as catalysts in various organic reactions and polymerization processes. While direct examples of this compound as the ligand in catalysis for polymerization were not explicitly found, related brominated pyridines have been shown to be involved in the synthesis of ligands for polymerization catalysts researchgate.net. For example, ruthenium carbene complexes used in ring-opening metathesis polymerization (ROMP) can involve ligands derived from bromopyridines researchgate.net.

Furthermore, palladium complexes confined in functionalized porous conjugated polymers have been used for Suzuki-Miyaura coupling reactions, which can involve bromopyridines as substrates rsc.org. The catalytic activity can be influenced by the polymer support and the reaction conditions rsc.org.

Functionalized Polymers and Organic Electronic Materials

This compound is employed in creating specialized polymers and materials, offering unique properties for electronics and coatings chemimpex.com.

The incorporation of this compound into organic frameworks shows promise in enhancing the performance of OLEDs due to its electronic properties benchchem.com. While specific details on how this compound itself is directly incorporated into OLED emissive layers were not extensively detailed, related brominated heterocycles, such as 2-bromopyridine, are used in the synthesis of ligands for platinum(II) complexes that exhibit deep-blue phosphorescence and are considered viable candidates for OLED applications rsc.org. The electronic properties of these heterocyclic systems are crucial for efficient light emission rsc.org.

This compound is a valuable building block for the synthesis of functionalized polymers used in advanced coatings and other material applications chemimpex.com. It can be used in cross-coupling reactions to introduce pyrimidine moieties into polymer structures. For instance, this compound has been used in the preparation of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene by cross-coupling with 9,9-dihexylfluorene-2,7-diboronic acid fishersci.casigmaaldrich.com. Such functionalized fluorene (B118485) derivatives can be precursors for polymeric materials with specific electronic or optical properties.

The development of advanced coatings and polymers often involves the precise control of polymer structure and the incorporation of functional groups. This compound's reactivity in various coupling reactions, such as Suzuki-Miyaura coupling, makes it a useful monomer or building block for constructing complex polymer architectures rsc.org.

Theoretical and Computational Studies of 2 Bromopyrimidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly using methods like Hartree-Fock (H-F) and Density Functional Theory (DFT), are extensively used to elucidate the electronic structure of 2-bromopyrimidine. mdpi.compsu.edunih.govresearchgate.netaip.orgsioc-journal.cn These calculations can provide valuable information about properties such as optimized geometries, electronic energies, charge distribution (e.g., Mulliken charges), and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netaip.orgniscpr.res.in

Studies have utilized DFT methods with various basis sets to optimize the molecular structure of this compound derivatives, predicting stable geometries. nih.govresearchgate.netaip.org The calculated electronic structure parameters, such as the energy gap between the HOMO and LUMO, offer insights into the molecule's reactivity and stability. nih.govaip.orgniscpr.res.in For instance, frontier molecular orbital analysis can reveal how water can reduce the energy gap in reactants and transition states, thereby lowering the energy requirement of a reaction involving this compound. niscpr.res.in

Quantum chemical methods, including H-F and the outer valence Green function (OVGF) methods, have been used to obtain input data for calculating electron-impact ionization cross-sections of this compound. mdpi.comnih.gov These calculations provide binding energies and kinetic orbital energies, which are essential for understanding the ionization process. mdpi.com

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations are computational techniques used to model the behavior of atoms and molecules over time by simulating the forces and motions governing their interactions. ebsco.com While force fields used in standard MD simulations may not be ideal for modeling chemical reactions directly (i.e., bond breaking and formation), reactive molecular dynamics approaches, such as those employing the ReaxFF potential function, can be used to simulate reactions. stackexchange.com

Although direct MD simulations specifically detailing reaction pathways of this compound were not extensively highlighted in the search results, computational studies on reactions involving this compound often infer mechanistic details based on quantum chemical calculations of transition states and energy profiles. For example, computational investigations into the aromatic nucleophilic substitution reaction of 2-bromopyridine (B144113) with thiophenol have explored the role of solvents like water by analyzing transition state energies through computational methods. niscpr.res.in Molecular docking and molecular dynamics simulations have been employed in the study of 5-bromopyridin-2-yl derivatives to assess their stability and interactions with biological targets, which can provide insights into potential reaction behaviors in a biological context. researchgate.netresearchgate.netnih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational methods, particularly DFT, are valuable tools for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing electronic descriptors such as charge distribution, frontier molecular orbital characteristics, and transition state energies, researchers can gain insights into how this compound will behave in a reaction. niscpr.res.inamazonaws.comchemrxiv.org

DFT studies have also been performed to understand the electronic effects of ligands on catalytic reactions involving heteroaryl halides like 2-bromopyridine, which is structurally similar to this compound. researchgate.net This indicates the applicability of such computational approaches to understand and potentially predict the outcome of catalytic transformations involving this compound.

Spectroscopic Analysis through Computational Modeling (e.g., Photoelectron Spectroscopy)

Computational modeling is a powerful aid in interpreting experimental spectroscopic data for this compound. Specifically, quantum chemical calculations are used to compute spectroscopic parameters and simulate spectra, facilitating the assignment of experimental features.

For photoelectron spectroscopy, theoretical calculations have been performed to study the valence photoelectron spectra of halogenated pyrimidines, including this compound. rsc.org These computational studies help in understanding the electronic states and ionization energies observed in the experimental spectra. rsc.orgopen.ac.ukdntb.gov.ua

Time-dependent density functional theory (TDDFT) calculations, often combined with approaches like the nuclear ensemble approach, have been used to interpret vacuum ultraviolet (VUV) photoabsorption cross-sections of this compound. rsc.orgnih.govresearchgate.netmdpi.comnih.gov These calculations can characterize the main features of the measured spectra and help assign absorption bands to specific electronic transitions, including π* ← π transitions, transitions involving lone pairs, and Rydberg states. rsc.orgnih.govmdpi.comnih.gov Comparisons between computational results and experimental VUV spectra of this compound and related compounds like pyrimidine (B1678525) and 2-chloropyrimidine (B141910) help to understand the effect of halogenation on the electronic transitions and spectral features. rsc.orgresearchgate.net

DFT calculations have also been used in conjunction with experimental infrared (IR) and Raman spectroscopy to analyze the vibrational spectra of this compound derivatives. nih.govnih.govresearchgate.netaip.org Computed vibrational frequencies can be scaled and compared to observed experimental frequencies to provide a complete assignment of vibrational modes based on potential energy distribution. nih.govresearchgate.netaip.org

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 2-Bromopyrimidine and its Derivatives

The development of sustainable synthetic routes for this compound and its derivatives is a key area of future research. This involves exploring greener chemistry practices to minimize environmental impact. github.com Traditional methods for synthesizing halogenated pyrimidines often involve harsh conditions and generate significant waste. Future efforts are likely to focus on developing catalytic methods, potentially utilizing less toxic metals or organocatalysts, and employing more environmentally friendly solvents or solvent-free conditions. diva-portal.org Microwave-assisted synthesis is one approach being explored for its potential to reduce reaction times and energy consumption in the synthesis of pyridine (B92270) derivatives, which could be relevant to pyrimidine (B1678525) chemistry. researchgate.net

Chemo- and Regioselective Functionalization of this compound

Achieving precise chemo- and regioselective functionalization of the pyrimidine ring is crucial for synthesizing complex molecules with desired properties. This compound offers multiple sites for functionalization, including the bromine atom at the C2 position and the ring carbons (C4, C5, and C6). Future research aims to develop methodologies that allow for selective functionalization at specific positions, even in the presence of other reactive sites.

Recent work has demonstrated the regioselective magnesiation of this compound at the C4, C6, and C5 positions using reagents like TMPMgCl·LiCl and TMP₂Mg·2LiCl, enabling the selective functionalization of all positions on the pyrimidine ring. sci-hub.sethieme-connect.com This highlights the potential of directed metalation strategies for precise functionalization. Future research will likely explore new metalating agents and reaction conditions to enhance selectivity and expand the range of functional groups that can be introduced. The challenge of controlling selectivity, particularly in C-H functionalization reactions, remains an active area of research for aromatic systems, including pyrimidines. rsc.org

Exploration of Novel Catalytic Systems for this compound Transformations

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in the functionalization of halogenated heterocycles like this compound. mdpi.comresearchgate.net Future research will continue to explore novel catalytic systems to improve efficiency, broaden the scope of transformations, and reduce the reliance on precious metals.

This includes the development of new ligands to enhance catalyst activity and selectivity, as well as the investigation of alternative catalytic metals or organocatalytic approaches. acs.org For example, ruthenium-catalyzed reactions have shown promise in the functionalization of related azaheterocycles. mdpi.com Research into bimetallic systems and heterogeneous catalysts is also ongoing, aiming for improved recyclability and sustainability. mdpi.com The use of mild reaction conditions and the development of ligand-free catalytic systems are also important future directions. researchgate.net

Expanding Applications in Targeted Drug Delivery and Theranostics

The pyrimidine core is a prevalent structure in many biologically active compounds and pharmaceuticals. chemimpex.commdpi.com this compound serves as a valuable intermediate in the synthesis of various drug candidates. chemimpex.com Future research is directed towards leveraging this compound and its derivatives in the development of targeted drug delivery systems and theranostic agents.

This involves synthesizing pyrimidine-containing molecules that can be selectively delivered to specific cells or tissues, potentially reducing systemic toxicity and improving therapeutic outcomes. ijprajournal.com The incorporation of pyrimidine derivatives into drug conjugates or nanoparticles for targeted delivery is an active area. researchgate.netsigmaaldrich.com Furthermore, exploring the potential of pyrimidine-based compounds for theranostic applications, which combine therapeutic and diagnostic capabilities, represents a promising future direction. acs.orgscispace.com This could involve conjugating pyrimidine derivatives with imaging agents or integrating them into multifunctional nanomaterials.

Integration of this compound into Advanced Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the design of novel materials with unique properties. Future research aims to integrate this compound into advanced supramolecular architectures.

The bromine atom in this compound can participate in halogen bonding interactions, which can be exploited to direct the assembly of molecules into ordered structures. rsc.orgrsc.orgclarku.eduresearchgate.net Studies on related brominated heterocycles have shown the dual behavior of bromine atoms, acting as both electrophilic and nucleophilic sites in directing supramolecular assembly through halogen and other non-covalent interactions. clarku.eduresearchgate.netacs.org Future work will explore the design of pyrimidine-containing building blocks that can self-assemble through controlled non-covalent interactions, leading to the formation of functional supramolecular materials with potential applications in areas such as host-guest chemistry, sensing, and catalysis.

Q & A

Q. Basic Research Focus

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to prevent inhalation (H335) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in airtight containers at 2–8°C to avoid decomposition .

How do electronic effects of bromine in this compound influence its reactivity in nucleophilic aromatic substitution?

Advanced Research Focus

Bromine’s electron-withdrawing nature activates the pyrimidine ring at specific positions:

- C2 vs. C4/C6 selectivity : Bromine at C2 directs nucleophiles to C4/C6 via resonance withdrawal, as shown by DFT calculations .

- Substituent effects : Electron-donating groups on the pyrimidine ring reduce activation energy for substitution, validated by kinetic studies .

- Solvent polarity : Polar solvents stabilize transition states, accelerating substitution rates (e.g., DMSO > toluene) .

What computational methods best predict the ionization energies of this compound’s molecular orbitals?

Q. Advanced Research Focus

- B3LYP vs. P3 methods : B3LYP/6-311G(2df,2p) with SDD basis sets for Br accurately predict ionization energies (e.g., HOMO at 9.45 eV vs. experimental 9.50 eV) .

- Valence photoelectron spectroscopy (PES) : Assigns ionization bands to specific orbitals (e.g., nN⁻, π₃) with <0.3 eV error .

- Population analysis : Bromine contributes 50.1% electron density to the π₃ orbital, explaining its destabilization in PES .

How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Q. Advanced Research Focus

- Multi-technique validation : Cross-validate NMR, IR, and mass spectrometry data to confirm structural assignments .

- Dynamic vs. static effects : Use variable-temperature NMR to distinguish tautomeric equilibria from substituent effects .

- Computational docking : Compare experimental UV-Vis spectra with TD-DFT predictions to identify discrepancies in electronic transitions .

What strategies improve the reproducibility of this compound-based syntheses?

Q. Basic Research Focus

- Stoichiometric precision : Maintain a 1:1.2 molar ratio of this compound to boronic acid to avoid side reactions .

- Purity verification : Use HPLC or GC-MS to confirm ≥98% purity before reactions .

- Moisture control : Employ Schlenk lines or molecular sieves in moisture-sensitive reactions .

How does bromine substitution impact the photostability of pyrimidine derivatives?

Q. Advanced Research Focus

- UV irradiation studies : this compound undergoes C-Br bond cleavage under UV light (254 nm), forming pyrimidinyl radicals detectable via EPR .

- Comparative analysis : Bromine at C2 reduces photostability compared to chloro- or fluoro-substituted analogs due to weaker C-Br bond energy (≈276 kJ/mol) .

What ethical considerations apply when publishing spectral data for this compound?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.